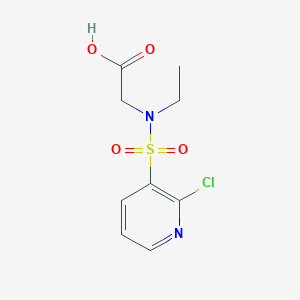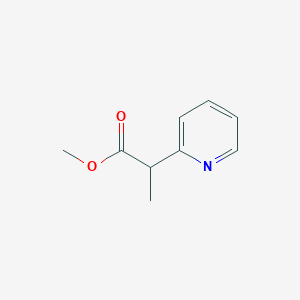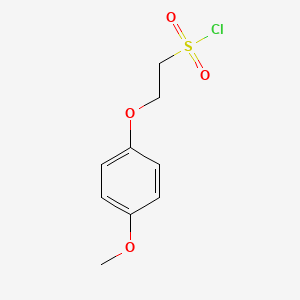![molecular formula C13H15ClO2 B1423550 1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid CAS No. 1226034-44-1](/img/structure/B1423550.png)
1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid
Overview
Description
“1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid” is an organic compound . The IUPAC name for this compound is 1-(3-chlorophenyl)cyclopentanecarboxylic acid . The InChI code for this compound is 1S/C12H13ClO2/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,14,15) .
Molecular Structure Analysis
The molecular structure of “1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid” consists of a cyclopentane ring with a carboxylic acid group and a 3-chlorophenyl group attached . The InChI code provides a textual representation of the molecule’s structure .Scientific Research Applications
Carboxylic Acid Isosteres in Drug Design
1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid is related to cyclopentane-1,3-dione derivatives, which have been identified as novel isosteres for the carboxylic acid functional group. Such derivatives are crucial in drug design, offering a valuable alternative to traditional carboxylic acid functionalities. They are especially relevant in the design of thromboxane A2 receptor antagonists, where derivatives exhibit comparable potency to compounds with carboxylic acid groups. The versatility and tunable lipophilicity of the cyclopentane-1,3-dione structure render it a significant addition to the range of carboxylic acid isosteres available for pharmaceutical development (Ballatore et al., 2011).
Reaction Pathways and Acid Number Reduction
Research into the kinetics and reaction pathways of cyclopentane carboxylic acid, a model compound for Naphthenic acids, with subcritical methanol has revealed insights into acid number (TAN) reduction. This process involves decomposing the acid into compounds like cyclopentane, formaldehyde, and methyl acetate, essential for understanding the chemical behavior of such acids under various conditions (Mandal & Nagarajan, 2016).
Bio-isosteres in Drug Development
Cyclopentane-1,2-dione, closely related to the 1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid structure, has been explored as a bio-isostere of the carboxylic acid functional group in drug development. These derivatives have been synthesized and evaluated as thromboxane A2 prostanoid receptor antagonists, showing potent antagonistic activity. This indicates the potential of cyclopentane-1,2-dione as a useful carboxylic acid bio-isostere in medicinal chemistry (Ballatore et al., 2014).
Cyclopentane Derivatives as Building Blocks
Cyclopentane derivatives, such as 1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid, are pivotal as building blocks in organic synthesis. They provide platforms for the creation of a variety of functionalized molecules. The synthesis of such compounds involves approaches that are adaptable and can lead to a wide range of difunctional cyclopentane derivatives, underscoring their importance in synthetic chemistry (Grellepois et al., 2012).
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c14-11-5-3-4-10(8-11)9-13(12(15)16)6-1-2-7-13/h3-5,8H,1-2,6-7,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHZQTFACJLHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]cyclopentane-1-carboxylic acid | |
CAS RN |
1226034-44-1 | |
| Record name | 1-[(3-chlorophenyl)methyl]cyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]benzamide](/img/structure/B1423468.png)
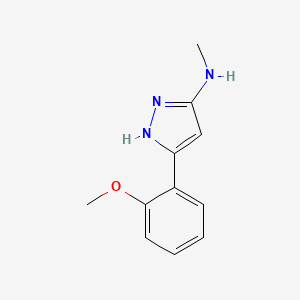
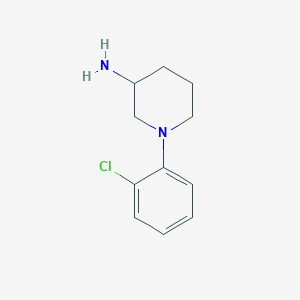
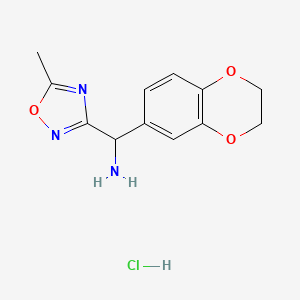
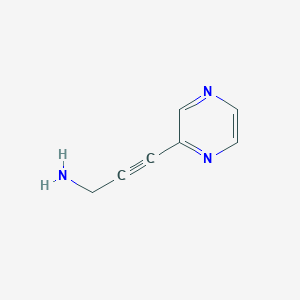
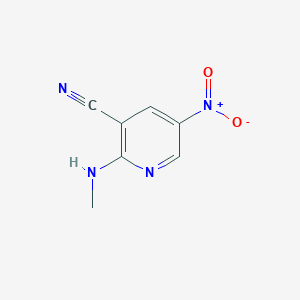
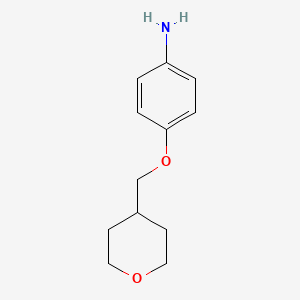
![2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline](/img/structure/B1423480.png)
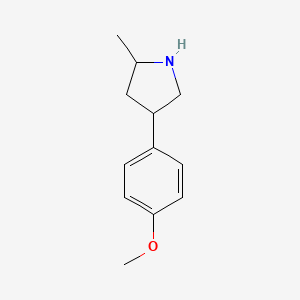
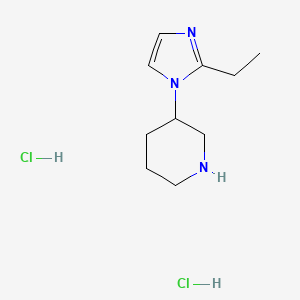
![N-methyl-2-[2-(methylamino)ethoxy]acetamide hydrochloride](/img/structure/B1423485.png)
